1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyrrole rings. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrrole derivatives.
Scientific Research Applications
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrrole-2-carbaldehyde
- 1,5-Dimethyl-1H-pyrazol-4-amine
- 2-Acetyl-1-methylpyrrole
Uniqueness
1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its combined pyrazole and pyrrole structures, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16N4/c1-9-11(8-13-15(9)3)12-7-10-5-4-6-14(10)2/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
DJBODVCJHCNMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CN2C |
Origin of Product |
United States |
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